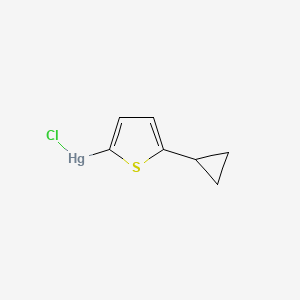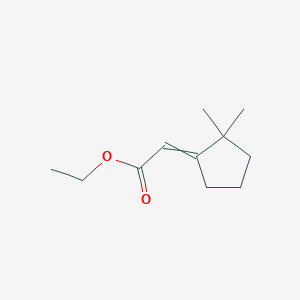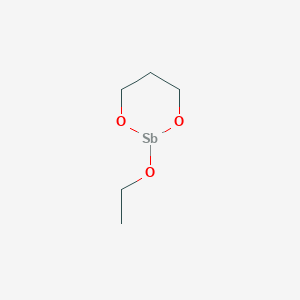
2-Ethoxy-1,3,2-dioxastibinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1,3,2-dioxastibinane is an organoantimony compound characterized by the presence of an ethoxy group and a dioxastibinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,2-dioxastibinane typically involves the reaction of antimony trichloride with ethylene glycol in the presence of an ethoxy group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxastibinane ring structure. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1,3,2-dioxastibinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state antimony species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide. Substitution reactions can result in a variety of organoantimony compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,3,2-dioxastibinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,3,2-dioxastibinane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with these biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the antimony center plays a crucial role in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of antimony.
2-Ethoxy-1,3,2-dioxathiolane: Contains sulfur instead of antimony.
2-Ethoxy-1,3,2-dioxaborolane: Contains boron instead of antimony.
Uniqueness
2-Ethoxy-1,3,2-dioxastibinane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus, sulfur, and boron analogs. These properties include higher reactivity and the ability to form stable coordination complexes with a variety of ligands.
Propiedades
Número CAS |
90228-99-2 |
|---|---|
Fórmula molecular |
C5H11O3Sb |
Peso molecular |
240.90 g/mol |
Nombre IUPAC |
2-ethoxy-1,3,2-dioxastibinane |
InChI |
InChI=1S/C3H6O2.C2H5O.Sb/c4-2-1-3-5;1-2-3;/h1-3H2;2H2,1H3;/q-2;-1;+3 |
Clave InChI |
PVHGTXLZWKGPNH-UHFFFAOYSA-N |
SMILES canónico |
CCO[Sb]1OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


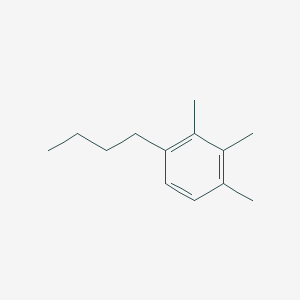
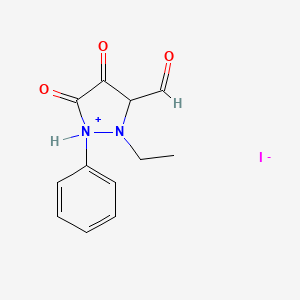
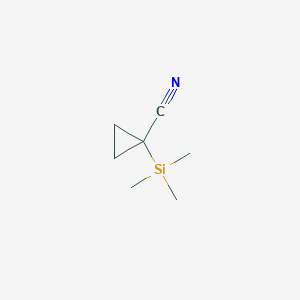
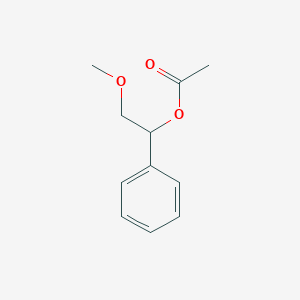
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
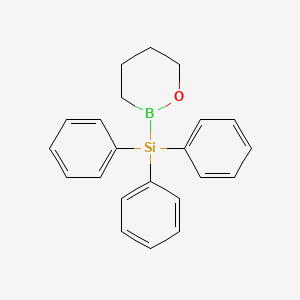


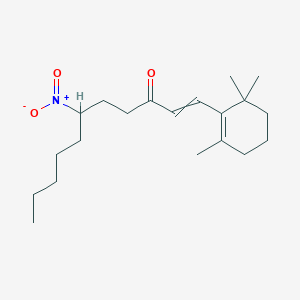
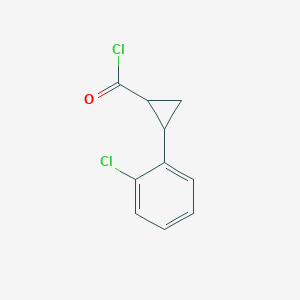
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
